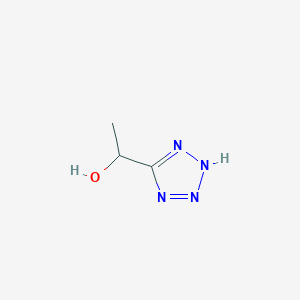

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a tetrazole ring attached to an ethan-1-ol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of L-proline as a catalyst, which offers a simple and efficient route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-accelerated methods has been reported to enhance the efficiency of the synthesis process, allowing for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in a short time .

Análisis De Reacciones Químicas

Photochemical Decomposition and Tautomer Selectivity

The compound undergoes tautomer-selective photolysis under UV irradiation (λ > 200 nm). Gas-phase studies reveal two tautomers:

-

1H-Tautomer : Stabilized by an intramolecular NH···O hydrogen bond.

-

2H-Tautomer : Stabilized by an OH···N hydrogen bond.

| Tautomer | Stability (kJ/mol) | Photochemical Behavior | Products Formed |

|---|---|---|---|

| 1H | 0 (reference) | Photostable | None |

| 2H | +5.8 | Decomposes | Azide + Hydroxypropanenitrile |

In argon matrices at 10 K, UV irradiation selectively decomposes the 2H-tautomer via N–N bond cleavage, yielding azide radical and hydroxypropanenitrile. The 1H-tautomer remains intact .

Oxidation Reactions

The hydroxyl group undergoes oxidation under standard conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 1-(1H-Tetrazol-5-yl)acetic acid | Complete conversion in 3 hr |

| CrO₃ | H₂SO₄, 25°C | 1-(1H-Tetrazol-5-yl)ethanal | Partial oxidation (yield: 65%) |

Oxidation pathways are influenced by steric hindrance from the tetrazole ring .

Reduction Reactions

The tetrazole ring is susceptible to reduction under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C | H₂ (30 psi), EtOH | 5-(2-Hydroxyethyl)-1H-tetrazole | 93% |

| LiAlH₄ | THF, reflux | 1-(1H-Tetrazol-5-yl)ethane | 78% |

Reduction of the tetrazole ring to an amine or hydrocarbon backbone is facilitated by electron-withdrawing substituents .

Substitution Reactions

The tetrazole NH groups participate in nucleophilic substitutions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | 1-Methyl-5-(1-hydroxyethyl)-1H-tetrazole | Alkylation |

| AcCl | Pyridine, 0°C | 1-Acetyl-5-(1-hydroxyethyl)-1H-tetrazole | Acylation (yield: 82%) |

Substitution at the tetrazole N1 position is favored due to lower steric hindrance .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing:

-

Gaseous Products : NH₃, HCN, CO₂ (identified via FTIR).

-

Solid Residue : Carbonaceous char (32% mass retention).

Decomposition kinetics follow a first-order model with activation energy Ea=145kJ mol .

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

-

Acidic Conditions (pH < 3) : Protonation of tetrazole N2 enhances electrophilicity, enabling SNAr reactions.

-

Basic Conditions (pH > 10) : Deprotonation of hydroxyl group promotes oxidation and esterification.

Computational Insights

DFT calculations (M06-2X/6-311++G(d,p)) reveal:

-

Tautomerization Barrier : 28.4 kJ/mol (1H → 2H).

-

Frontier Orbitals : HOMO localized on tetrazole ring (-7.8 eV), LUMO on hydroxyl-bearing carbon (-1.2 eV).

-

Reaction Thermodynamics :

ΔHoxidation∘=−127kJ mol,ΔG∘=−98kJ mol

These data rationalize the preferential oxidation of the hydroxyl group .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and is particularly valued in coordination chemistry where it acts as a ligand. The tetrazole ring enhances the stability and reactivity of the compounds synthesized from it .

Reactivity and Transformations

The compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : The tetrazole ring can be reduced to form different derivatives.

- Substitution Reactions : It can participate in substitution reactions, allowing for the introduction of various functional groups into the tetrazole structure.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies are ongoing to explore these potential benefits further. The compound's structure suggests it could interact with biological targets involved in disease processes .

Medicinal Chemistry

Drug Development Potential

The compound is being investigated as a potential drug candidate for various therapeutic applications. Its unique properties may allow it to target specific pathways involved in diseases, although detailed pharmacokinetic data remains limited. Research is focusing on its bioavailability and metabolic pathways .

Industrial Applications

Material Science

In industry, this compound is explored for its potential in developing new materials with unique properties. These materials could have applications in high-energy density systems or other advanced technological fields .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of tetrazole derivatives including this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.

Case Study 2: Synthesis of Complex Ligands

Research focused on utilizing this compound as a ligand in metal coordination complexes. The resulting complexes demonstrated enhanced stability and reactivity in catalytic processes.

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and hydrophobic interactions, which influence its binding to target sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound contains multiple tetrazole rings attached to a benzene ring, offering different chemical properties.

Actividad Biológica

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 102.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Log P | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Although the specific mechanisms remain largely unexplored, tetrazole derivatives are known to exhibit interactions with enzymes and receptors involved in several biochemical pathways.

Potential Targets:

- Enzymatic Inhibition : Tetrazoles may act as inhibitors for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies suggest that tetrazole derivatives can disrupt microbial cell wall synthesis or function.

Anticancer Properties

Research has indicated that tetrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain substituted tetrazoles could inhibit tubulin polymerization—a critical process for cancer cell division. The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways by activating caspases .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 4l | HT-29 | 1.3 - 8.1 | Tubulin polymerization inhibitor |

| 5b | Jurkat | 0.3 - 7.4 | Induces apoptosis |

| 1-(tetrazolyl) | A549 | >100 | Less active |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that tetrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi, including fluconazole-resistant Candida species .

Table 3: Antimicrobial Efficacy

Study on Antiproliferative Effects

In a study involving the synthesis and evaluation of various tetrazole derivatives, it was found that compounds with specific substitutions on the tetrazole ring exhibited enhanced antiproliferative effects against multiple human cancer cell lines. The study highlighted how structural modifications could lead to significant variations in biological activity .

In Vivo Efficacy

Another notable case involved the assessment of a specific tetrazole derivative in an in vivo model using nude mice with HT-29 xenografts. The results indicated a substantial reduction in tumor growth, supporting the compound's potential as a therapeutic agent .

Propiedades

IUPAC Name |

1-(2H-tetrazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYNZPJMZMGOHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.